REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:16])([C:4](=[O:15])[CH2:5][CH2:6][CH2:7][O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH3:3].[I-].[CH3:18][S+](C)C>O1CCCC1>[CH3:3][C:2]([C:4]1([CH2:5][CH2:6][CH2:7][O:8][C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH2:18][O:15]1)([CH3:16])[CH3:1] |f:1.2|
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C(CCCOC1=CC=CC=C1)=O)C
|
Name
|
potassium tert.-butylate
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
[I-].C[S+](C)C
|
Type
|
CUSTOM
|
Details
|
with stirring, whereupon a clear yellowish solution forms
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at 20° to 25° C. for 12 hours
|
Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
Thereafter, the reaction mixture is filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
the resulting solution is washed three times with water
|
Type
|
CUSTOM
|
Details
|
After the organic phase has been dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C1(OC1)CCCOC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.8 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |